2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic scaffold with a pyrazole ring fused to a pyrimidine ring. The specific structure includes:
- 3,4-Dimethoxyphenyl group at position 3 of the pyrazolo[1,5-a]pyrimidine core.
- Benzenol (phenol) moiety at position 3.
Synthetic routes for analogous compounds often involve condensation reactions of aminopyrazoles with carbonyl-containing precursors under microwave irradiation or palladium-catalyzed cross-coupling reactions .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-18-8-7-13(11-19(18)26-2)15-12-21-23-10-9-16(22-20(15)23)14-5-3-4-6-17(14)24/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSKEQDVBMJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=CC=C4O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression, potentially leading to apoptosis induction within certain cell types .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death in certain contexts .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation. This interaction suggests that the compound could potentially be used in cancer treatment.
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. This suggests that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2. This interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells.
Temporal Effects in Laboratory Settings
Its inhibitory effects on cell growth suggest potential long-term impacts on cellular function.
Metabolic Pathways
As a purine analogue, it may be involved in purine metabolism
Biological Activity
2-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]benzenol is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 342.37 g/mol. The structure features a pyrazolo-pyrimidine core connected to a dimethoxyphenyl group and a phenolic moiety.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:
- Anticancer Activity : Compounds containing pyrazolo[1,5-a]pyrimidine frameworks have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that related pyrazolo compounds can activate caspases involved in apoptotic pathways and inhibit cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231 .
- Inhibition of Enzymatic Activity : Some derivatives have demonstrated the ability to inhibit specific kinases or enzymes that are crucial for cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and increased sensitivity to conventional chemotherapeutics like cisplatin .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 8 | Inhibition of NF-kB signaling |
| Normal Breast Cells (MCF-10A) | >50 | Selective toxicity towards cancer cells |
The data suggests that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, a desirable trait for anticancer agents.
Case Studies
- Case Study on MCF-7 Cells : In a study assessing the effects of various pyrazolo compounds on breast cancer cells, it was found that treatment with this compound led to significant apoptosis as measured by flow cytometry. The compound increased the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic Bcl-2 levels .
- Mechanistic Insights from Related Compounds : Other studies involving similar pyrazolo derivatives indicated that these compounds could modulate autophagy pathways. For example, compounds that activate autophagy were shown to enhance the degradation of oncogenic proteins, thereby reducing tumor growth rates in xenograft models .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with cyano or fluorinated substituents in analogs. These differences modulate solubility and binding affinity .
- Hydrogen-Bonding Capacity: The phenol group in the target compound and related analogs (e.g., 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols) enhances interactions with biological targets, such as fungal enzymes .
Physicochemical Properties
Notes:
- The 3,4-dimethoxy groups in the target compound improve water solubility compared to fluorinated or cyano-containing analogs.
- Chiral Centers: Compounds like (S)-N-(5-((3-cyano-7-(cyclopropylamino)...) exhibit enantiomer-specific activity, underscoring the importance of stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
